tert-Butyl (3-aminopropyl)carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-aminopropyl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H18N2O2·HCl. It is commonly used as a biochemical reagent and has applications in various fields of scientific research. The compound is typically found as a white to light-yellow powder or crystals and is known for its stability and reactivity in different chemical environments .
Mechanism of Action
Target of Action
It’s known that this compound is used as a biochemical reagent in life science related research .
Mode of Action
It’s known that this compound can be used as a biological material or organic compound in various biochemical reactions .
Biochemical Pathways
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds .
Pharmacokinetics
It’s known that this compound is a white to light-yellow powder or crystals , suggesting that its physical form could potentially influence its bioavailability.
Result of Action
It’s known that this compound is used in the preparation of spermidine analogues and other pharmacologically active compounds , suggesting that it may have a role in the synthesis of these compounds.
Action Environment
It’s known that this compound should be stored under an inert atmosphere at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-aminopropyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 3-aminopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (3-aminopropyl)carbamate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the tert-butyl protecting group.
Major Products Formed:
Substitution Reactions: Products include various substituted carbamates and amines.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Scientific Research Applications
tert-Butyl (3-aminopropyl)carbamate hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Comparison: tert-Butyl (3-aminopropyl)carbamate hydrochloride is unique due to its specific functional groups, which allow for versatile reactivity in both nucleophilic substitution and deprotection reactions. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable reagent in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOJNUZYOFBMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621153 |
Source
|
Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127346-48-9 |
Source
|
Record name | tert-Butyl (3-aminopropyl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.